N6-[(Allylamino]carbonothioyl]lysine-13C6,15N2
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Overview
Description
N6-[(Allylamino]carbonothioyl]lysine-13C6,15N2 is a synthetic compound used primarily as a reference standard in biochemical research. It is a labeled version of N6-[(Allylamino]carbonothioyl]lysine, incorporating isotopes of carbon-13 and nitrogen-15. This compound is often utilized in studies involving the monitoring of isothiocyanates in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-[(Allylamino]carbonothioyl]lysine-13C6,15N2 involves the incorporation of isotopically labeled carbon and nitrogen atoms into the lysine moleculeThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the correct incorporation of the labeled atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired isotopic labeling and chemical purity. The production is carried out in specialized facilities equipped to handle isotopically labeled compounds .
Chemical Reactions Analysis
Types of Reactions
N6-[(Allylamino]carbonothioyl]lysine-13C6,15N2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The allylamino and carbonothioyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and the use of specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
N6-[(Allylamino]carbonothioyl]lysine-13C6,15N2 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of isothiocyanates.
Biology: Employed in studies investigating the metabolic pathways of isothiocyanates in biological systems.
Medicine: Utilized in research on the potential therapeutic effects of isothiocyanates and their derivatives.
Industry: Applied in the development of new materials and chemical processes involving isothiocyanates.
Mechanism of Action
The mechanism of action of N6-[(Allylamino]carbonothioyl]lysine-13C6,15N2 involves its interaction with specific molecular targets and pathways. The compound acts as a biomarker for monitoring the levels of isothiocyanates in biological systems. It is incorporated into proteins and other biomolecules, allowing researchers to track the distribution and metabolism of isothiocyanates .
Comparison with Similar Compounds
Similar Compounds
N6-[(Allylamino]carbonothioyl]lysine: The non-labeled version of the compound.
N6-[(Allylamino]carbonothioyl]lysine-13C6: A partially labeled version with only carbon-13 isotopes.
N6-[(Allylamino]carbonothioyl]lysine-15N2: A partially labeled version with only nitrogen-15 isotopes.
Uniqueness
N6-[(Allylamino]carbonothioyl]lysine-13C6,15N2 is unique due to its dual isotopic labeling, which provides enhanced sensitivity and specificity in analytical applications. This dual labeling allows for more accurate quantification and tracking of isothiocyanates in complex biological systems compared to its non-labeled or partially labeled counterparts.
Properties
Molecular Formula |
C10H19N3O2S |
---|---|
Molecular Weight |
253.29 g/mol |
IUPAC Name |
(2S)-2-(15N)azanyl-6-(prop-2-enylcarbamothioyl(15N)amino)(1,2,3,4,5,6-13C6)hexanoic acid |
InChI |
InChI=1S/C10H19N3O2S/c1-2-6-12-10(16)13-7-4-3-5-8(11)9(14)15/h2,8H,1,3-7,11H2,(H,14,15)(H2,12,13,16)/t8-/m0/s1/i3+1,4+1,5+1,7+1,8+1,9+1,11+1,13+1 |
InChI Key |
UFGZELWJOCRLBI-TYQVROJQSA-N |
Isomeric SMILES |
C=CCNC(=S)[15NH][13CH2][13CH2][13CH2][13CH2][13C@@H]([13C](=O)O)[15NH2] |
Canonical SMILES |
C=CCNC(=S)NCCCCC(C(=O)O)N |
Origin of Product |
United States |
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